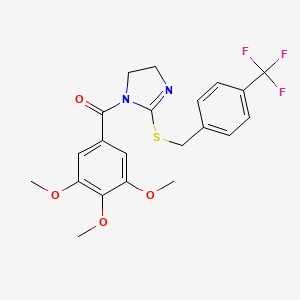
(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H21F3N2O4S and its molecular weight is 454.46. The purity is usually 95%.
BenchChem offers high-quality (2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Thiazole derivatives, including the compound , have been investigated for their antitumor properties. Researchers have synthesized 2,4-disubstituted thiazoles and evaluated their effects on tumor cells. These compounds exhibit promising activity against various cancer types, making them potential candidates for further development as antitumor drugs .
Antioxidant Properties
The presence of the trimethoxyphenyl group in the compound suggests potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage caused by free radicals. Investigating the antioxidant capacity of this compound could provide insights into its therapeutic potential .
Anti-Inflammatory Effects
Thiazoles have been associated with anti-inflammatory properties. The compound’s structure may influence its ability to modulate inflammatory pathways. Further studies are needed to explore its anti-inflammatory effects and mechanisms of action .
Antiviral Activity
Given the diverse biological activities of thiazoles, it’s worth investigating whether this compound exhibits antiviral effects. Antiviral agents are essential for combating viral infections, and novel compounds are continually sought after in drug discovery .
Antidiabetic Potential
Thiazole derivatives have been explored for their potential in managing diabetes. Investigating the impact of this compound on glucose metabolism, insulin sensitivity, and related pathways could provide valuable insights into its antidiabetic properties .
Antibacterial Properties
Thiazoles are known for their antibacterial activity. Researchers have synthesized various derivatives and evaluated their efficacy against bacterial strains. Investigating the antibacterial potential of this compound could contribute to the development of new antimicrobial agents .
Mechanism of Action
Target of Action
The primary target of this compound is BRD4 , a member of the bromodomain and extra-terminal (BET) family . BRD4 plays a critical role in the transcriptional expression of NF-κB pathway-dependent inflammatory factors .
Mode of Action
The compound acts as a BRD4 inhibitor . By inhibiting BRD4, it can decrease the production of nitric oxide (NO) and the expression of pro-inflammatory factors such as IL-6, IL-1β, and TNF-α .
Biochemical Pathways
The compound affects the NF-κB pathway . This pathway is crucial for the transcriptional expression of inflammatory factors. By inhibiting BRD4, the compound can suppress the activation of this pathway, leading to a decrease in the production of pro-inflammatory factors .
Pharmacokinetics
The compound’s efficacy in in vivo studies suggests it may have favorable pharmacokinetic properties .
Result of Action
In vivo, the compound effectively protected mice from LPS-induced sepsis, increased survival rate, and decreased the level of pro-inflammatory factors in serum . This suggests that the compound’s action results in a significant reduction in inflammation and an improvement in survival outcomes in sepsis models .
properties
IUPAC Name |
[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O4S/c1-28-16-10-14(11-17(29-2)18(16)30-3)19(27)26-9-8-25-20(26)31-12-13-4-6-15(7-5-13)21(22,23)24/h4-7,10-11H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLJUQPRPOOHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromoimidazo[1,2-a]pyrimidine;hydrobromide](/img/structure/B2430558.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2430560.png)
![3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2430561.png)
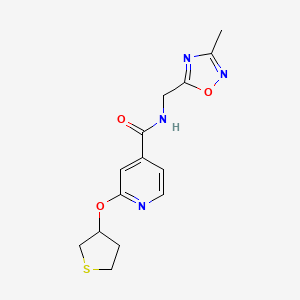

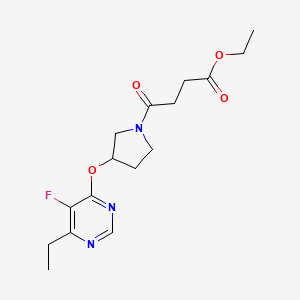
![3-Imidazo[1,5-a]pyridin-3-ylpropanoic acid](/img/structure/B2430567.png)
![4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride](/img/structure/B2430569.png)
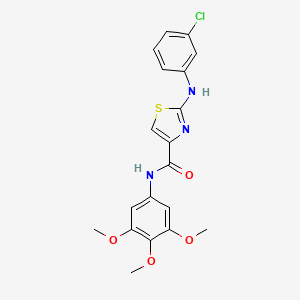
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2430572.png)
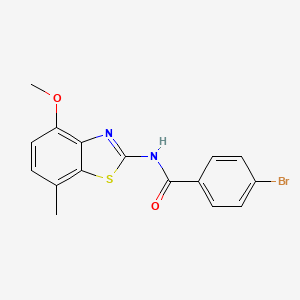
![3-methyl-2-thiophenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2430575.png)
![4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2430576.png)